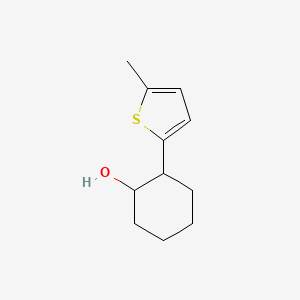

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16OS It is a cyclohexanol derivative where the cyclohexane ring is substituted with a 5-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 5-methylthiophene.

Grignard Reaction: A Grignard reagent is prepared from 5-methylthiophene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: The major product is 2-(5-Methylthiophen-2-yl)cyclohexanone.

Reduction: The major product is 2-(5-Methylthiophen-2-yl)cyclohexane.

Substitution: Depending on the substituent introduced, various substituted thiophene derivatives can be formed.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol

- 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol

- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate

Uniqueness

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Methylthiophen-2-yl)cyclohexan-1-ol is a compound of growing interest due to its potential biological activities. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanol core substituted with a 5-methylthiophene group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from thiophene have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 10 µg/mL |

| Compound B | E. coli | 20 µg/mL |

| Compound C | C. albicans | 15 µg/mL |

These findings suggest that the thiophene moiety contributes significantly to the antimicrobial efficacy of related compounds .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of compounds with similar structural features. For example, derivatives containing thiophene rings have been reported to inhibit pro-inflammatory cytokines in vitro, indicating a promising avenue for treating inflammatory diseases.

Case Study:

A study demonstrated that a thiophene derivative reduced levels of TNF-alpha and IL-6 in macrophage cell lines, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the thiophene ring or cyclohexanol core can enhance or diminish activity.

Table 2: SAR Analysis of Related Compounds

| Modification | Biological Activity Change |

|---|---|

| Addition of halogen to thiophene | Increased antimicrobial activity |

| Alkyl substitution on cyclohexanol | Enhanced anti-inflammatory effects |

These modifications are critical for optimizing the pharmacological properties of the compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a favorable metabolic profile. However, further toxicological assessments are necessary to determine safety margins.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(5-Methylthiophen-2-yl)cyclohexan-1-ol?

- Methodology :

- Cyclohexanol intermediates : Utilize stereoselective alkylation or coupling reactions between thiophene derivatives and cyclohexanol precursors. For example, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the 5-methylthiophen-2-yl moiety .

- Protection/deprotection strategies : Protect the hydroxyl group during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to avoid side reactions, followed by deprotection under mild acidic conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers ensure high purity of this compound during synthesis?

- Methodology :

- HPLC analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to confirm ≥98% purity. Mobile phase: acetonitrile/water (70:30 v/v) .

- Melting point consistency : Compare experimental melting points with literature values (if available) to verify crystallinity and purity .

- Spectroscopic cross-validation : Combine 1H-NMR, 13C-NMR, and FT-IR data to confirm absence of impurities (e.g., unreacted starting materials) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR spectroscopy :

- 1H-NMR (CDCl3): Identify cyclohexanol protons (δ 1.2–2.1 ppm) and thiophene aromatic protons (δ 6.5–7.2 ppm).

- 13C-NMR: Confirm the quaternary carbon at the hydroxyl-bearing position (δ ~70 ppm) and methylthiophene carbons .

- Mass spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak (e.g., m/z 210 [M+] for C11H14OS) and fragmentation patterns .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved using crystallographic data?

- Methodology :

- SHELX refinement : Utilize anisotropic displacement parameters and hydrogen bonding networks in SHELXL to validate the cyclohexanol chair conformation and substituent orientations .

- Comparison with computational models : Perform density functional theory (DFT) geometry optimizations (e.g., B3LYP/6-31G**) to compare calculated and experimental bond angles/torsional angles .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess if chiral centers are present .

Q. What computational methods validate the conformational stability of this compound?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate solvent-solute interactions (e.g., in ethanol) to assess conformational flexibility of the cyclohexanol ring .

- Torsional energy scans : Use Gaussian or ORCA software to evaluate energy barriers for ring puckering or thiophene rotation .

- Intermolecular interactions : Analyze Hirshfeld surfaces (CrystalExplorer) to identify dominant non-covalent interactions (e.g., O–H···π contacts) influencing crystal packing .

Q. How should researchers address conflicting toxicity data in literature for structurally related cyclohexanol derivatives?

- Methodology :

- Critical dataset evaluation : Prioritize studies with well-defined exposure protocols (e.g., OECD guidelines) over anecdotal reports. For example, reference ACGIH’s TLV-TWA for cyclohexanone (25 ppm) as a surrogate for handling recommendations .

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity thresholds, using positive controls (e.g., cycloheximide) for validation .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in LD50 values across studies, accounting for variables like solvent carriers or administration routes .

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H16OS/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h6-7,9-10,12H,2-5H2,1H3 |

InChI Key |

OBPWOFYEWPRLDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CCCCC2O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.